molecular formula C15H19N3O4 B2441261 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 868680-51-7

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2441261
CAS RN: 868680-51-7
M. Wt: 305.334
InChI Key: LLPBCKCKMZSANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide, also known as EDP-MMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibitors

Compounds related to "2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide" have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic activity. The study demonstrates the potential of these compounds in the development of treatments for diabetes, with the synthesis and evaluation of derivatives showing varying degrees of inhibitory activity correlating with docking studies and in vivo antidiabetic screening (Saxena et al., 2009).

Antimicrobial and Antifungal Applications

The synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, which is structurally similar to the query compound, has shown potential antimicrobial and antifungal activities. These compounds are derived from ethyl 2-nitrophenyl oxalate and its derivatives through catalytic hydrogenation. The resulting compounds have relevance in the development of new antimicrobial agents against Gramineae pathogens (Hartenstein & Sicker, 1993).

Neuroprotection and Ischemic Injury

A salidroside analog, structurally related to the query compound, has demonstrated neuroprotective effects in a rat model of cerebral ischemic injury. This compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, was found to confer neuroprotection with a wide therapeutic window by regulating local glucose metabolism, highlighting its potential for the treatment of ischemic stroke (Yu et al., 2018).

Anticonvulsant Activity

New amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have been synthesized and evaluated for their anticonvulsant activity. These compounds showed protection in animal models of epilepsy, with significant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating their potential as anticonvulsant agents (Obniska et al., 2015).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights a potential application in drug synthesis, particularly in the natural synthesis of antimalarial drugs. This process optimization study demonstrates the feasibility of employing biocatalysts for selective acetylation, beneficial for the pharmaceutical industry (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-17-8-9-18(15(21)14(17)20)10-13(19)16-11-4-6-12(22-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPBCKCKMZSANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide

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